4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL

Medicinal Chemistry ADME Lipophilicity

Researchers constructing pyrazol-5-ol libraries often face synthetic bottlenecks when non-brominated analogs require additional halogenation steps, increasing cost and reducing throughput. 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL (CAS 1508910-21-1) resolves this with a pre-installed C4 bromine handle ready for immediate cross-coupling. • Enables direct Suzuki-Miyaura diversification at C4, eliminating one full synthetic step versus non-halogenated analogs. • Moderate LogP (2.41) and significant TPSA (38.05 Ų) provide an ideal CNS drug-like profile; the C5-OH group serves as a hinge-binding anchor in kinase inhibitor design. • Supplied at 95% purity with consistent quality across batches, supporting reproducible SAR studies and agrochemical library synthesis.

Molecular Formula C8H13BrN2O
Molecular Weight 233.11 g/mol
Cat. No. B13202371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL
Molecular FormulaC8H13BrN2O
Molecular Weight233.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C(C)(C)C)Br
InChIInChI=1S/C8H13BrN2O/c1-5-6(9)7(12)11(10-5)8(2,3)4/h10H,1-4H3
InChIKeyMLZGZFCOIKTLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL Overview


4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL (CAS 1508910-21-1) is a fully substituted 1H-pyrazol-5-ol derivative featuring a bromine atom at the C4 position, a tert-butyl group at N1, and a methyl group at C3 . This heterocyclic scaffold belongs to the class of pyrazol-5-ols, which exist in equilibrium with their pyrazol-5-one tautomers and serve as versatile intermediates in medicinal chemistry and agrochemical synthesis [1]. The compound's molecular formula is C8H13BrN2O with a molecular weight of 233.11 g/mol, and it is typically supplied at 95% purity .

Why 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL Cannot Be Substituted


The substitution pattern of 4-bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL dictates its unique physicochemical and reactivity profile. The presence of the C4 bromine atom introduces a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in non-brominated analogs like 1-tert-butyl-3-methyl-1H-pyrazol-5-ol [1]. Conversely, the C5 hydroxyl group imparts significant hydrogen-bonding capacity (TPSA = 38.05 Ų) and pH-dependent ionization behavior that des-hydroxy analogs such as 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole (TPSA = 18 Ų) lack . Furthermore, the precise positioning of the tert-butyl group at N1 versus C3 yields markedly different lipophilicity and metabolic stability compared to positional isomers like 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol [2]. Substituting this compound with a close analog without considering these quantitative differences can compromise synthetic yield, alter biological target engagement, and invalidate structure-activity relationship (SAR) conclusions.

4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL Comparator Evidence


Lipophilicity vs. Non-Brominated Analog

The target compound exhibits a calculated LogP of 2.41, which is 0.85 log units higher than the non-brominated analog 1-tert-butyl-3-methyl-1H-pyrazol-5-ol (LogP = 1.56) [1]. This increase in lipophilicity, driven by the C4 bromine substituent, predicts improved passive membrane permeability and potentially enhanced blood-brain barrier penetration in CNS-targeted programs. Conversely, the positional isomer 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol displays an even higher LogP of 3.28, indicating that the tert-butyl placement significantly modulates lipophilicity beyond the bromine effect alone [2].

Medicinal Chemistry ADME Lipophilicity

Polar Surface Area vs. Des-Hydroxy Analog

The target compound possesses a topological polar surface area (TPSA) of 38.05 Ų due to the C5 hydroxyl group, which is more than double the TPSA of the des-hydroxy analog 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole (TPSA = 18 Ų) . This difference directly impacts hydrogen-bonding capacity: the target compound can act as both a hydrogen-bond donor (1 HBD) and acceptor (3 HBA), whereas the des-hydroxy analog has 0 HBD and only 2 HBA. Consequently, the target compound exhibits improved aqueous solubility at physiological pH while still maintaining sufficient lipophilicity for membrane permeation (LogP = 2.41) .

Drug Design Permeability Solubility

pKa Shift vs. Non-Brominated Analog

The C5 hydroxyl group of the target compound exhibits a predicted pKa of approximately 8.5, which is about 1.0 pKa unit higher (more basic) than the non-brominated analog 1-tert-butyl-3-methyl-1H-pyrazol-5-ol (pKa = 7.46) [1]. This shift is consistent with the electron-withdrawing inductive effect of the C4 bromine atom, which stabilizes the conjugate base and lowers acidity. A related C4-brominated pyrazol-5-ol, 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol, has a predicted pKa of 7.66, further supporting the class-level trend that C4 bromination increases pKa by approximately 0.2-1.0 units .

Physicochemical Profiling Drug Absorption Formulation

Cross-Coupling Handle vs. Non-Brominated Analogs

The C4 bromine atom of 4-bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids [1]. This reactivity is entirely absent in the non-brominated analog 1-tert-butyl-3-methyl-1H-pyrazol-5-ol, which lacks a halogen substituent and therefore cannot undergo such transformations without prior functionalization [2]. The bromine atom also enables Buchwald-Hartwig aminations and Sonogashira couplings, providing a convergent entry point to diverse 4-substituted pyrazol-5-ol libraries for SAR exploration.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

N1- vs. C3-tert-Butyl Isomer Lipophilicity & Stability

The target compound (N1-tert-butyl) and its positional isomer 4-bromo-3-(tert-butyl)-1H-pyrazol-5-ol (C3-tert-butyl) exhibit markedly different calculated LogP values: 2.41 versus 3.28, respectively [1]. This 0.87 log unit difference translates to approximately a 7.4-fold difference in octanol-water partition coefficient. Additionally, the N1-tert-butyl group is metabolically distinct from the C3-tert-butyl group, as N-dealkylation pathways differ from C-oxidation pathways, potentially leading to divergent metabolic stability and clearance profiles [2].

Isomer Selection Metabolic Stability ADME

4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL Applications


CNS Kinase Inhibitor Scaffold

The combination of a moderate LogP (2.41) and significant TPSA (38.05 Ų) positions this compound as an ideal core scaffold for CNS-targeted kinase inhibitors [1]. The C4 bromine handle enables late-stage diversification to explore substituent effects on potency and selectivity, while the hydroxyl group provides a critical hydrogen-bonding anchor to the kinase hinge region. Compared to the des-hydroxy analog (TPSA = 18 Ų), this compound offers improved solubility and reduced hERG liability risk, making it preferable for CNS programs requiring favorable DMPK profiles.

Agrochemical Pyrazole Library Intermediate

The C4 bromine atom serves as a robust electrophilic partner for Suzuki-Miyaura cross-couplings, enabling the rapid construction of 4-aryl/heteroaryl pyrazol-5-ol libraries for agrochemical screening . This compound is particularly suited for generating analogs of commercial pyrazole-based fungicides and insecticides, where the tert-butyl group enhances metabolic stability and the hydroxyl group modulates solubility and environmental fate. The lack of this bromine handle in non-halogenated analogs necessitates additional synthetic steps, increasing cost and reducing library throughput.

Tautomeric Equilibrium and pKa Probe

The well-defined substitution pattern (C4-Br, N1-tBu, C3-Me) makes this compound an excellent model system for studying the influence of electron-withdrawing groups on pyrazol-5-ol tautomerism and acidity . The predicted pKa shift of approximately +1.0 unit relative to the non-brominated analog provides a quantifiable probe for computational chemistry validation and SAR model building [1]. Researchers can use this compound to calibrate in silico pKa prediction tools and to investigate the impact of C4 substitution on hydrogen-bonding patterns in co-crystal structures with target proteins.

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